Pentylcyclohexane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pentylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-2-3-5-8-11-9-6-4-7-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTMUYBTNSVOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063399 | |

| Record name | Pentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Pentylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-92-6, 29949-27-7 | |

| Record name | Pentylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Amylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pentylcyclohexane chemical formula and structure

An In-depth Technical Guide to Pentylcyclohexane

This technical guide provides a comprehensive overview of pentylcyclohexane, including its chemical formula, structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

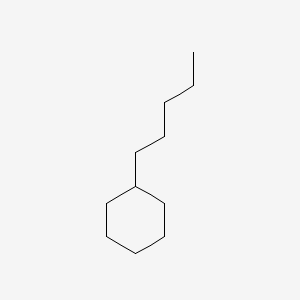

Chemical Formula and Structure

Pentylcyclohexane is a saturated alicyclic hydrocarbon. It consists of a cyclohexane (B81311) ring to which a pentyl group is attached.

-

Synonyms: 1-Cyclohexylpentane, n-Pentylcyclohexane, Amylcyclohexane[1][2][4][5]

-

Appearance: Colorless liquid[1]

The structure of pentylcyclohexane is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of pentylcyclohexane.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂ | [1][2][3][4][5] |

| Molecular Weight | 154.30 g/mol | [2][5] |

| Boiling Point | 202 - 204 °C at 760 mmHg | [4][6] |

| Melting Point | -57.5 °C to -58 °C | [6] |

| Density | 0.802 g/cm³ | [6] |

| Flash Point | 63 °C (145 °F) | [6] |

| Refractive Index | 1.4445 | [6] |

| Vapor Pressure | 0.396 mmHg at 25 °C | [4][6] |

| XLogP3-AA | 5.7 | [2] |

Experimental Protocol: Synthesis of Pentylcyclohexane

Pentylcyclohexane can be synthesized via the catalytic hydrogenation of pentylbenzene (B43098). This process involves the addition of hydrogen across the aromatic ring of pentylbenzene in the presence of a metal catalyst.

Materials and Equipment

-

Reactants: Pentylbenzene, Hydrogen gas (H₂)

-

Catalyst: 10% Palladium on carbon (Pd/C) or Raney Nickel

-

Solvent: Ethanol or Methanol (anhydrous)

-

Equipment: High-pressure autoclave or a Parr hydrogenator, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of pentylcyclohexane.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

- 6. DE2030724C3 - Process for hydrogenating benzene to cyclohexane - Google Patents [patents.google.com]

Thermophysical properties of n-pentylcyclohexane

An In-depth Technical Guide on the Thermophysical Properties of n-Pentylcyclohexane

Introduction

n-Pentylcyclohexane (also known as amylcyclohexane) is a cycloalkane hydrocarbon with the chemical formula C11H22.[1][2] It is a colorless liquid with a mild odor.[3] This document provides a comprehensive overview of the key thermophysical properties of n-pentylcyclohexane, intended for researchers, scientists, and professionals in drug development and other scientific fields. The data presented herein has been compiled from various reputable sources, and experimental methodologies are detailed to ensure a thorough understanding of the data's origin.

Core Thermophysical Properties

The following tables summarize the essential thermophysical properties of n-pentylcyclohexane.

| General Properties | Value | Unit |

| Molecular Formula | C11H22 | |

| Molar Mass | 154.297 | g/mol |

| CAS Number | 4292-92-6 | |

| Melting Point | -58 | °C |

| Boiling Point | 202 | °C |

| Flash Point | 63 | °C |

| Density (at 20°C) | 0.8 | g/cm³ |

| Refractive Index (at 20°C) | 1.4445 |

Table 1: General and physical properties of n-pentylcyclohexane.[4]

| Thermodynamic Properties | Value | Unit |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -7443.5 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | -253.2 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 46.2 | kJ/mol |

| Critical Temperature (Tc) | 674 | K |

| Critical Pressure (Pc) | 2.37 | MPa |

| Critical Density (ρc) | 250 | kg/m ³ |

Table 2: Thermodynamic properties of n-pentylcyclohexane.[5][6]

| Transport Properties | Temperature (K) | Value | Unit |

| Dynamic Viscosity (Liquid) | 270 - 670 | Varies with temperature | Pa·s |

| Thermal Conductivity (Liquid) | 200 - 600 | Varies with temperature | W/(m·K) |

Table 3: Transport properties of n-pentylcyclohexane over a range of temperatures.[1]

| Temperature Dependent Properties | |||

| Property | Temperature (K) | Value | Unit |

| Density (Liquid) | 210 - 674 | See source for data points | kg/m ³ |

| Speed of Sound (Liquid) | 288.15 - 333.15 | See source for data points | m/s |

| Surface Tension | Not explicitly found for pure n-pentylcyclohexane | N/m |

Table 4: Temperature-dependent properties of n-pentylcyclohexane.[1][7]

Experimental Protocols

The determination of thermophysical properties relies on precise and validated experimental methodologies. The following sections detail the common techniques used for measuring the key properties of liquids like n-pentylcyclohexane.

Density Measurement

A common and accurate method for measuring the density of liquids is based on the Archimedes principle.[8]

Methodology:

-

A force sensor is used to measure the weight of a plummet in air.

-

The plummet is then submerged in the liquid sample (n-pentylcyclohexane), and the buoyant force is measured.

-

The volume of the submerged plummet is varied using a precision linear stage to account for surface tension forces.[8]

-

The density of the liquid is calculated from the buoyant force and the known volume of the plummet.

Viscosity Measurement

The oscillating cup viscometer is a prevalent technique for determining the dynamic viscosity of liquids.[8]

Methodology:

-

A cylindrical cup is filled with the liquid sample and is suspended by a torsion wire.

-

The cup is set into oscillation, and the damping of the oscillation, which is a function of the liquid's viscosity, is measured.

-

The viscosity is determined by analyzing the decay of the oscillation's amplitude and period. Modern setups may use image processing to simplify the measurement of the rotation.[8]

Speed of Sound Measurement

The pulse-echo technique is a widely used method for accurately measuring the speed of sound in liquids.[9][10]

Methodology:

-

An ultrasonic pulse is generated by a transducer and transmitted through the liquid sample.

-

The pulse reflects off a reflector at a known distance and returns to the transducer.

-

The time of flight for the pulse to travel to the reflector and back is precisely measured.

-

The speed of sound is calculated by dividing the round-trip distance by the measured time of flight.

Thermal Conductivity Measurement

The transient hot-wire (THW) method is a standard and accurate technique for measuring the thermal conductivity of liquids.[11][12]

Methodology:

-

A thin platinum wire is immersed in the liquid sample.

-

A constant current is passed through the wire, causing it to heat up.

-

The rate at which the wire's temperature increases is a function of the surrounding liquid's thermal conductivity.

-

The thermal conductivity is determined by analyzing the transient temperature rise of the wire, which is measured by its change in electrical resistance.[12]

Surface Tension Measurement

Several methods are available for measuring surface tension, including the capillary rise method, the Du Noüy ring method, and the pendant drop method.[13][14][15]

Capillary Rise Method:

-

A capillary tube of a known radius is vertically inserted into the liquid.

-

The liquid rises in the capillary due to surface tension.

-

The height of the liquid column in the capillary is measured at equilibrium.

-

The surface tension is calculated based on the height of the liquid, the radius of the capillary, the density of the liquid, and the contact angle.[13]

Visualizations

The following diagrams illustrate the experimental workflow for determining thermophysical properties and the relationship between measured and derived properties.

Caption: Experimental workflow for determining thermophysical properties.

Caption: Relationship between measured and derived thermophysical properties.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Pentylcyclohexane | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]

- 5. Cyclohexane, pentyl- (CAS 4292-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. N-PENTYLCYCLOHEXANE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. iieta.org [iieta.org]

- 12. mdpi.com [mdpi.com]

- 13. srd.nist.gov [srd.nist.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclohexane is an alkyl-substituted cycloalkane characterized by a pentyl group attached to a cyclohexane (B81311) ring. Its non-polar nature and physical properties make it a subject of interest in various research and industrial applications, primarily as a solvent and a synthetic intermediate.[1][2] This guide provides a comprehensive overview of pentylcyclohexane, including its chemical identity, physicochemical properties, detailed synthetic protocols, and a logical workflow for its preparation.

Chemical Identity and Synonyms

The definitive identifier for pentylcyclohexane is its CAS (Chemical Abstracts Service) Registry Number.

This compound is also known by several synonyms in scientific literature and commercial listings:

-

n-Amylcyclohexane[3]

Physicochemical Properties

The properties of pentylcyclohexane are summarized in the table below, providing key data for its application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂ | [1][3][4][5] |

| Molecular Weight | 154.30 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Mild | |

| Density | 0.8 g/cm³ | [4][6] |

| Melting Point | -57.5 °C | [6][8] |

| Boiling Point | 202-204 °C at 760 mmHg | [6][7] |

| Flash Point | 63 °C (145 °F) | [4][6] |

| Solubility | Soluble in alcohol; Insoluble in water | [7][9] |

| Vapor Pressure | 0.396 mmHg at 25 °C (estimated) | [7][8] |

| Refractive Index | 1.4445 | [6][8] |

Experimental Protocols: Synthesis of Pentylcyclohexane

The synthesis of pentylcyclohexane can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of benzene (B151609), followed by a reduction of the resulting ketone, and subsequent hydrogenation of the aromatic ring.

Step 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride

This initial step forms 1-phenyl-1-pentanone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Valeryl chloride

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and an addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride in anhydrous benzene and methylene chloride.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of valeryl chloride in methylene chloride to the cooled mixture via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 1-phenyl-1-pentanone.

Step 2: Clemmensen Reduction of 1-Phenyl-1-pentanone

This step reduces the ketone to form pentylbenzene (B43098).

Materials:

-

1-Phenyl-1-pentanone (from Step 1)

-

Amalgamated zinc (zinc-mercury amalgam)

-

Concentrated hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing amalgamated zinc, add concentrated hydrochloric acid, toluene, and 1-phenyl-1-pentanone.

-

Heat the mixture under reflux for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the organic layer and wash it with water and then with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the toluene by distillation to obtain pentylbenzene.

Step 3: Hydrogenation of Pentylbenzene

The final step involves the saturation of the aromatic ring to yield pentylcyclohexane.

Materials:

-

Pentylbenzene (from Step 2)

-

Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

-

Methanol (B129727) (anhydrous)

-

Hydrogen gas (H₂)

Equipment:

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a high-pressure reaction vessel, dissolve pentylbenzene in anhydrous methanol.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the methanol under reduced pressure to yield pentylcyclohexane.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway from benzene to pentylcyclohexane.

Caption: Synthetic pathway for pentylcyclohexane.

Applications and Research Interest

Pentylcyclohexane is primarily utilized in research and industrial settings.[1][2] Its non-polar nature makes it a suitable solvent for various organic reactions.[1][9] Furthermore, it serves as a model compound in studies concerning the behavior and properties of hydrocarbons.[1][2] Due to its structural characteristics, it can be a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.

Safety Considerations

Pentylcyclohexane should be handled in a well-ventilated area using appropriate personal protective equipment.[1][2] It may pose health risks if inhaled or ingested.[1][2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 4292-92-6: Pentylcyclohexane | CymitQuimica [cymitquimica.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scribd.com [scribd.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Pentylcyclohexane

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of pentylcyclohexane, targeted towards researchers, scientists, and professionals in drug development. This document collates critically evaluated data, details experimental methodologies for these measurements, and presents a logical workflow for property determination.

Physicochemical Data of Pentylcyclohexane

Pentylcyclohexane (CAS: 4292-92-6), also known as n-amylcyclohexane, is a saturated cyclic hydrocarbon.[1][2] Its physical properties, particularly its boiling point and vapor pressure, are crucial for its application as a non-polar solvent and in various research contexts.[1][3]

Boiling Point

The normal boiling point of pentylcyclohexane is the temperature at which its vapor pressure equals the surrounding atmospheric pressure at sea level (1 atm or 760 mmHg). The reported values for the boiling point of pentylcyclohexane are summarized in the table below.

| Boiling Point (°C) | Pressure (mmHg) | Reference |

| 203.00 to 204.00 | 760 | The Good Scents Company[4] |

| 202 | 760 | Stenutz[5], ChemicalBook[6], Fisher Scientific[7] |

| 206 | Not Specified | Scent.vn (estimated)[1] |

| 210.50 | Not Specified | Solubility of Things[8] |

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The available vapor pressure data for pentylcyclohexane at various temperatures are presented below.

| Vapor Pressure | Temperature (°C) | Reference |

| 0.396 mmHg | 25.00 | The Good Scents Company (estimated)[4] |

| 0.3239 hPa (~0.243 mmHg) | 20 | Scent.vn (estimated)[1] |

| 0.4826 hPa (~0.362 mmHg) | 25 | Scent.vn (estimated)[1] |

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data, which includes 29 experimental data points for the phase boundary pressure of pentylcyclohexane as a function of temperature, ranging from 210 K to 674 K.[9]

Experimental Protocols

The determination of boiling point and vapor pressure is fundamental to characterizing a liquid substance. Various established methods are employed, ranging from macroscale distillation to microscale techniques.

Method for Vapor Pressure and Boiling Point Determination of Hydrocarbons

A precise method for measuring vapor pressures and boiling points of hydrocarbons involves establishing a liquid-vapor equilibrium at controlled pressures.[10]

-

Apparatus Setup : The core of the apparatus consists of an electrically heated boiler, a vapor space with a reentrant tube for a platinum resistance thermometer, and a condenser.[10]

-

Pressure Control : The system is maintained at 20 fixed pressures automatically. The precise values of these pressures are determined by calibrating the apparatus with water, using established vapor pressure-temperature tables.[10]

-

Temperature Measurement : The temperature of the liquid-vapor equilibrium is measured at each fixed pressure.[10]

-

Data Correlation : The experimental data are then correlated using the three-constant Antoine equation: log P = A - B / (C + t), where P is the vapor pressure, t is the temperature, and A, B, and C are substance-specific constants. This correlation is typically performed using the method of least squares.[10]

General Laboratory Methods for Boiling Point Determination

For general laboratory purposes, several methods are commonly used to determine the boiling point of a liquid.

-

Distillation Method : A simple distillation apparatus can be used to measure the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet. This method requires a sufficient amount of the sample (typically >5 mL).[11]

-

Reflux Method : A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor phase below the condenser will register the boiling point.[11]

-

Thiele Tube Method : This is a microscale method that requires a small amount of sample. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is more accurately read when the heat is removed and the liquid just begins to enter the capillary tube.[11]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and data analysis of the boiling point and vapor pressure of a compound like pentylcyclohexane.

Caption: Workflow for Boiling Point and Vapor Pressure Determination.

References

- 1. scent.vn [scent.vn]

- 2. Cyclohexane, pentyl- [webbook.nist.gov]

- 3. CAS 4292-92-6: Pentylcyclohexane | CymitQuimica [cymitquimica.com]

- 4. pentyl cyclohexane, 4292-92-6 [thegoodscentscompany.com]

- 5. pentylcyclohexane [stenutz.eu]

- 6. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Pentylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentylcyclohexane, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, data interpretation, and a logical workflow for the spectroscopic analysis of this compound.

Introduction to Pentylcyclohexane

Pentylcyclohexane (C11H22) is a saturated hydrocarbon consisting of a cyclohexane (B81311) ring substituted with a pentyl group.[1] Understanding its molecular structure and properties is crucial in various fields, including petrochemical research and as a non-polar solvent in drug development. Spectroscopic techniques such as IR and MS are fundamental for its characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For a saturated hydrocarbon like pentylcyclohexane, the IR spectrum is characterized by absorptions arising from C-H and C-C bond vibrations.

Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the FTIR spectrum of a liquid sample like pentylcyclohexane is as follows:

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

Ensure the sample of pentylcyclohexane is pure and free of any solvents or impurities.

-

For liquid samples, a common and effective method is using a transmission cell with IR-transparent windows (e.g., NaCl or KBr).[2]

-

Place a small drop of pentylcyclohexane onto one of the salt plates.

-

Carefully place the second salt plate on top to create a thin, uniform liquid film, ensuring no air bubbles are trapped.

Data Acquisition:

-

Record a background spectrum of the empty sample holder to account for atmospheric and instrumental interferences.

-

Place the prepared sample cell into the spectrometer's sample compartment.

-

Acquire the sample spectrum. For most organic compounds, a spectral range of 4000 to 400 cm⁻¹ is appropriate.[2]

-

To improve the signal-to-noise ratio, multiple scans are typically acquired and averaged.[2]

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Spectroscopic Data and Interpretation

The IR spectrum of pentylcyclohexane is expected to show characteristic peaks for a cycloalkane with an alkyl substituent. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2924 | C-H stretch | -CH₂- (in ring and chain) | Strong |

| ~2853 | C-H stretch | -CH₂- (in ring and chain) | Strong |

| ~1465 | C-H bend (scissoring) | -CH₂- | Medium |

| ~1447 | C-H bend (scissoring) | -CH₂- | Medium |

Interpretation of the Spectrum:

-

C-H Stretching Vibrations: The strong absorptions observed in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in sp³ hybridized carbons, which are abundant in pentylcyclohexane.

-

C-H Bending Vibrations: The peaks around 1465 cm⁻¹ and 1447 cm⁻¹ are attributed to the scissoring (bending) vibrations of the methylene (B1212753) (-CH₂-) groups present in both the cyclohexane ring and the pentyl chain.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole, including C-C stretching and other bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method for the analysis of volatile, non-polar compounds like pentylcyclohexane.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A typical procedure for obtaining an EI-mass spectrum for a liquid hydrocarbon is as follows:

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatograph (GC) for sample introduction and purification.

Sample Introduction:

-

A small amount of the liquid pentylcyclohexane sample is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, which separates it from any impurities.

-

The purified compound elutes from the GC column and enters the ion source of the mass spectrometer.

Ionization:

-

In the EI source, the gaseous pentylcyclohexane molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data and Interpretation

The mass spectrum of pentylcyclohexane provides information about its molecular weight and structural features through the analysis of the molecular ion and its fragmentation pattern.

| m/z | Ion | Interpretation | Relative Abundance |

| 154 | [C₁₁H₂₂]⁺• | Molecular Ion | Moderate |

| 97 | [C₇H₁₃]⁺ | Loss of a butyl radical ([C₄H₉]•) | High |

| 83 | [C₆H₁₁]⁺ | Loss of the pentyl radical ([C₅H₁₁]•) | High |

| 69 | [C₅H₉]⁺ | Fragmentation of the cyclohexane ring or pentyl chain | High |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring or pentyl chain | Base Peak |

| 41 | [C₃H₅]⁺ | Fragmentation of the cyclohexane ring or pentyl chain | High |

Interpretation of the Spectrum:

-

Molecular Ion (M⁺•): The peak at m/z 154 corresponds to the molecular weight of pentylcyclohexane (C₁₁H₂₂), confirming its elemental composition.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.

-

Loss of the Alkyl Chain: A prominent fragmentation pathway for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the alkyl chain.[4] The loss of the pentyl radical (mass = 71) results in the cyclohexyl cation at m/z 83 ([154 - 71]).

-

Ring Fragmentation: The cyclohexane ring can also undergo fragmentation. The base peak at m/z 55 is a common fragment for cycloalkanes.

-

Alkyl Chain Fragmentation: Cleavage can also occur within the pentyl chain. For example, the loss of a butyl radical (mass = 57) from the molecular ion would lead to a fragment at m/z 97 ([154 - 57]). The series of peaks at m/z 41, 55, 69, etc., is characteristic of the fragmentation of hydrocarbon chains.

-

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like pentylcyclohexane involves a series of steps from sample preparation to data interpretation and structure confirmation.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for pentylcyclohexane, based on publicly available Safety Data Sheets (SDS) and chemical databases. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Chemical Identification

Pentylcyclohexane is an alkylated cycloalkane.

| Identifier | Value |

| Chemical Name | Pentylcyclohexane |

| Synonyms | 1-Cyclohexylpentane, n-Amylcyclohexane[1] |

| CAS Number | 4292-92-6[1][2][3][4] |

| Molecular Formula | C₁₁H₂₂[1][2][3][4] |

| Molecular Weight | 154.30 g/mol [1] |

Physical and Chemical Properties

Pentylcyclohexane is a colorless liquid with a mild odor.[2][5] It is characterized by its low volatility and non-polar nature, making it sparingly soluble in water but soluble in organic solvents like alcohol.[3][6]

| Property | Value |

| Appearance | Colorless liquid[2][3][5] |

| Odor | Mild[2][5] |

| Boiling Point | 202 °C to 204 °C[6][7] |

| Melting Point | -58 °C[7] |

| Flash Point | 63 °C (145 °F)[7] |

| Density | 0.8 g/mL[7] |

| Vapor Pressure | 0.396 mmHg @ 25 °C (estimated)[6] |

| Water Solubility | 0.3783 mg/L @ 25 °C (estimated)[6] |

| Refractive Index | 1.4445[7] |

| logP (o/w) | 5.736 (estimated)[6] |

Hazard Identification and GHS Classification

Pentylcyclohexane is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute oral toxicity, eye irritation, and significant aquatic toxicity.

GHS Classification Summary [2][4][8]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Hazard Pictograms

-

Health Hazard

-

Exclamation Mark

-

Environment

The logical flow of hazard identification and subsequent precautionary measures is illustrated in the diagram below.

Toxicological Information

The primary toxicological concerns are acute oral toxicity and serious eye irritation.[2][8] It is also classified as a neurotoxin, potentially causing acute solvent syndrome.[2][5]

| Endpoint | Result |

| Acute Oral Toxicity | Category 4 - Harmful if swallowed[2][8] |

| Eye Irritation | Category 2 - Causes serious eye irritation[2][8] |

| Dermal Toxicity | Not determined[6] |

| Inhalation Toxicity | Not determined[6] |

Experimental Protocols: Detailed experimental protocols for the determination of the toxicological endpoints listed above are not provided in the reviewed safety data sheets. These classifications are typically based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

First-Aid Measures

The following first-aid measures are recommended in case of exposure.[8]

| Exposure Route | First-Aid Measure |

| Ingestion | Rinse mouth. Get medical help.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen.[8] |

Handling and Storage

Handling: Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[8] Ensure adequate ventilation.[8] Avoid breathing mist, gas, or vapors, and prevent contact with skin and eyes.[8] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[8]

Storage: No specific storage conditions are detailed in the provided search results. General best practices for flammable and hazardous liquids should be followed, including storage in a cool, dry, well-ventilated area away from ignition sources.

Ecological Information

Pentylcyclohexane is classified as very toxic to aquatic life with long-lasting effects.[8]

| Ecological Endpoint | Result |

| Toxicity to fish | No data available[8] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[8] |

| Toxicity to algae | No data available[8] |

| Persistence and degradability | No data available[8] |

| Bioaccumulative potential | No data available[8] |

Experimental Protocols: Specific experimental protocols for the determination of ecotoxicological properties were not available in the consulted documents. The GHS classification is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[2]

Exposure Controls and Personal Protection

Engineering Controls: Ensure adequate ventilation to maintain exposure levels below any occupational exposure limits.[8]

Personal Protective Equipment (PPE): [8]

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.

Occupational Exposure Limits: No specific occupational exposure limit values for pentylcyclohexane were found in the provided search results.[8]

References

- 1. scbt.com [scbt.com]

- 2. Pentylcyclohexane | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4292-92-6: Pentylcyclohexane | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Pentylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]

- 6. pentyl cyclohexane, 4292-92-6 [thegoodscentscompany.com]

- 7. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

Enthalpy of Formation of Pentylcyclohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enthalpy of formation for pentylcyclohexane, a key thermochemical property for understanding its stability and energetic behavior. The document summarizes experimentally determined and computationally calculated values, details the methodologies used for these determinations, and presents logical relationships through diagrams. This information is critical for applications ranging from fundamental chemical research to process design and safety assessments in the pharmaceutical and chemical industries.

Quantitative Data Summary

The standard enthalpy of formation (ΔfH°) of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For pentylcyclohexane (C11H22), this property has been determined for both the liquid and gaseous phases.

| Property | Value | Units | Method | Source |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | -233.8 ± 1.7 | kJ/mol | Combustion Calorimetry | Prosen, Johnson, et al., 1946[1] |

| Liquid Phase Enthalpy of Combustion (ΔcH°liquid) | -7239.1 ± 1.5 | kJ/mol | Combustion Calorimetry | Prosen, Johnson, et al., 1946 |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -233.7 | kJ/mol | Calculated from ΔcH°liquid | NIST Chemistry WebBook[2] |

Experimental Determination: Oxygen Bomb Calorimetry

The experimental values for the enthalpy of formation of pentylcyclohexane were primarily determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Protocol

-

Sample Preparation: A precisely weighed sample of high-purity pentylcyclohexane is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor temperature changes.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for factors such as the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Computational Methods for Enthalpy of Formation

In addition to experimental techniques, computational chemistry provides powerful tools for predicting the enthalpy of formation of molecules like pentylcyclohexane. These methods can be particularly useful for screening large numbers of compounds or for studying molecules that are difficult to handle experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations

-

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

-

Density Functional Theory (DFT): DFT methods are based on calculating the electron density rather than the full wavefunction, which makes them computationally less expensive than high-level ab initio methods while often providing comparable accuracy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) is crucial for the accuracy of the results.

The enthalpy of formation is typically calculated using isodesmic or atomization reactions. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

Group Increment Methods

Group increment methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual chemical groups within a molecule. Each functional group is assigned a value that is derived from experimental data of a large set of compounds. While less accurate than high-level quantum chemical calculations, these methods are very fast and can provide good estimates for a wide range of organic molecules.

Relationship Between Gas and Liquid Phase Enthalpies

The enthalpy of formation in the gas phase (ΔfH°gas) and the liquid phase (ΔfH°liquid) are related by the enthalpy of vaporization (ΔvapH°), which is the enthalpy change required to transform one mole of a substance from the liquid to the gaseous state at a given temperature and pressure.

References

Octanol-water partition coefficient of pentylcyclohexane

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of Pentylcyclohexane

Introduction

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of n-octanol and water at equilibrium.[1][2][3] A positive LogP value indicates a higher affinity for the lipidic (n-octanol) phase, signifying greater lipophilicity, while a negative value denotes a preference for the aqueous phase (hydrophilicity).[3][4]

This parameter is fundamental in the fields of drug discovery, environmental science, and toxicology. In drug development, LogP influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] For a compound to be a viable oral drug candidate, it typically should have a LogP value less than 5, as stated by Lipinski's "rule of five".[5][6] For environmental scientists, LogP is used to predict the environmental fate of chemicals, as substances with high partition coefficients tend to accumulate in fatty tissues of organisms.[2] This guide provides a detailed overview of the octanol-water partition coefficient for pentylcyclohexane, including its reported values, detailed experimental determination protocols, and computational estimation approaches.

Data Presentation: LogP of Pentylcyclohexane

Pentylcyclohexane is a non-ionizable, nonpolar aliphatic compound. As such, its partition coefficient (LogP) is equivalent to its distribution coefficient (LogD) and is independent of pH.[5][6] The LogP values for pentylcyclohexane are primarily derived from computational estimations, as its high lipophilicity and low water solubility make experimental determination challenging.

| Parameter | Value | Method/Source | Reference |

| LogP (o/w) | 5.736 | Estimated | The Good Scents Company[7] |

| LogP | 5.736 | Estimated | ChemicalBook[8] |

| XLogP3-AA | 5.7 | Computed | PubChem (CID 20284)[9] |

| XLogP3-AA | 5.2 | Computed (for tert-pentylcyclohexane) | PubChem (CID 252363)[10] |

Note: XLogP3-AA is a computationally predicted LogP value based on an atom-additive method.

Methodologies for LogP Determination

The determination of LogP can be approached through direct experimental measurement or indirect computational estimation.

Experimental Protocols

a) Shake-Flask Method (OECD Guideline 107)

The shake-flask method is universally regarded as the "gold standard" for LogP determination due to its direct measurement principle.[1][11] It is most accurate for compounds with LogP values in the range of -2 to 4.[11][12]

Detailed Protocol:

-

Preparation of Phases:

-

Prepare a phosphate (B84403) buffer solution (e.g., 0.01 M, pH 7.4) to represent the aqueous phase.[5][13]

-

Saturate the n-octanol with the prepared aqueous buffer and, conversely, saturate the aqueous buffer with n-octanol. This is achieved by vigorously mixing the two phases for an extended period (e.g., 24 hours) and then allowing them to separate completely.[5][14]

-

-

Sample Preparation:

-

Partitioning:

-

Add a small volume of the stock solution to a vessel containing a precise ratio of the pre-saturated n-octanol and aqueous phases. The volume ratio of the phases can be adjusted based on the expected LogP to ensure a quantifiable concentration in both layers.[13]

-

The vessel is then agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (e.g., 2 hours of stirring followed by 16+ hours of resting for phase separation).[15]

-

-

Phase Separation and Sampling:

-

After equilibration, the mixture is centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully withdrawn from both the n-octanol and aqueous layers for analysis. Care must be taken to avoid cross-contamination of the phases during sampling.[11]

-

-

Concentration Analysis:

-

The concentration of pentylcyclohexane in each phase is determined using a suitable analytical technique. Given its lack of a UV chromophore, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be appropriate.[16]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.[3]

-

b) HPLC-Based Method (OECD Guideline 117)

High-Performance Liquid Chromatography (HPLC) offers a faster, indirect method for estimating LogP.[1][3] It is particularly useful for highly lipophilic compounds and requires only a small amount of substance.

Detailed Protocol:

-

Principle:

-

The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (e.g., C18) and its LogP value. Lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.

-

-

Calibration:

-

A series of standard compounds with well-established LogP values, structurally similar to the analyte if possible, are selected.[1]

-

These standards are injected into the HPLC system under isocratic conditions (constant mobile phase composition, e.g., acetonitrile/water).

-

A calibration curve is generated by plotting the logarithm of the retention factor (log k') of the standards against their known LogP values. The retention factor k' is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time.

-

-

Sample Analysis:

-

Pentylcyclohexane is dissolved in the mobile phase and injected into the same HPLC system under identical conditions as the standards.

-

Its retention time (t_R) is measured, and the retention factor (k') is calculated.

-

-

LogP Determination:

-

The LogP of pentylcyclohexane is determined by interpolating its log k' value onto the calibration curve generated from the standards.[17]

-

Computational Estimation

Due to the time and resource intensity of experimental methods, various computational models have been developed to predict LogP values from a molecule's structure. These are often referred to as QSPR (Quantitative Structure-Property Relationship) or in silico models.[18][19]

-

Atom-based/Fragment-based Methods: These are the most common approaches. The LogP is calculated by summing the contributions of individual atoms or functional groups (fragments) within the molecule. The contribution values are derived from regression analysis of experimental LogP data for a large set of compounds. Examples include ALOGP, MlogP, and the Crippen method.[20][21]

-

Property-based Methods: These methods use other calculated molecular properties (e.g., molecular surface area, polarizability) to predict the LogP value through a regression equation.[18]

These computational tools provide rapid estimations but may have lower accuracy than experimental methods, especially for novel chemical structures not well-represented in the training datasets.[22]

Logical Workflow for LogP Determination

The following diagram illustrates the decision-making process and workflow for determining the LogP of a compound like pentylcyclohexane.

Caption: Workflow for determining the LogP of pentylcyclohexane.

References

- 1. Partition coefficient - Wikipedia [en.wikipedia.org]

- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. pentyl cyclohexane, 4292-92-6 [thegoodscentscompany.com]

- 8. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Pentylcyclohexane | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Pentylcyclohexane | C11H22 | CID 252363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. Measuring experimental cyclohexane-water distribution coefficients for the SAMPL5 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 18. QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Cyclohexane, pentyl- (CAS 4292-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. researchgate.net [researchgate.net]

The Enigmatic Presence of Pentylcyclohexane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclohexane, a saturated cyclic hydrocarbon, has been identified as a naturally occurring volatile organic compound (VOC) in a select number of plant species. While not as extensively studied as other classes of plant secondary metabolites, its presence opens avenues for research into novel biosynthetic pathways and potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of pentylcyclohexane in plants, including available quantitative data, detailed experimental protocols for its identification, and a discussion of its potential biosynthetic origins.

Natural Occurrence and Quantitative Data

The presence of pentylcyclohexane and its derivatives has been documented in the essential oils and volatile profiles of several plant species. The available quantitative data is summarized in the table below.

| Plant Species | Plant Part | Compound | Concentration (% of essential oil) | Reference |

| Levisticum officinale W.D.J. Koch (Lovage) | Roots | Pentylcyclohexadiene | up to 12.3% | [1] |

| Chrysanthemum indicum L. | Flowers | Pentylcyclohexane | Presence reported, not quantified | [2] |

| Cicer arietinum L. (Chickpea) | Seeds | Pentylcyclohexane | Presence reported, not quantified | [3] |

Note: The data for Levisticum officinale refers to pentylcyclohexadiene, a closely related unsaturated analogue of pentylcyclohexane. Its significant presence suggests the existence of a biochemical pathway capable of producing pentyl-substituted cyclic hexane (B92381) structures.

Experimental Protocols

The identification and quantification of pentylcyclohexane in plant matrices rely on established techniques for the analysis of volatile and semi-volatile organic compounds. The following sections detail the key experimental methodologies.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of VOCs from solid and liquid samples.

Protocol:

-

Sample Preparation: A known weight of the fresh or dried plant material (e.g., 1-5 g of finely ground leaves, flowers, or roots) is placed in a headspace vial.

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in complex mixtures.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Identification: The identification of pentylcyclohexane is achieved by comparing the retention time and the acquired mass spectrum with those of an authentic standard or with reference spectra from established databases such as the NIST/EPA/NIH Mass Spectral Library. The mass spectrum of pentylcyclohexane is characterized by a molecular ion peak (M+) at m/z 154 and a base peak at m/z 83, corresponding to the cyclohexyl cation.

Biosynthetic Pathways

The biosynthetic origin of pentylcyclohexane and other cyclic alkanes in plants is not yet fully elucidated. Unlike the well-characterized shikimate and terpenoid pathways that produce a vast array of aromatic and cyclic compounds, the pathways leading to simple alkylated cycloalkanes are less understood.

Hypothetical Biosynthetic Logic:

It is hypothesized that the biosynthesis of pentylcyclohexane may proceed through the cyclization of a linear C11 fatty acid precursor or a related polyketide. This would involve a series of enzymatic reactions, including reduction and cyclization steps. The specific enzymes and genes responsible for these transformations in the identified plant species remain a subject for future research.

Caption: A simplified diagram illustrating a hypothetical biosynthetic route to pentylcyclohexane from a linear precursor.

Conclusion and Future Directions

The natural occurrence of pentylcyclohexane in plants, while seemingly sporadic, presents an intriguing area for phytochemical and biosynthetic research. The quantitative data, though limited, suggests that certain plant species may be valuable sources of this and related compounds. The experimental protocols outlined in this guide provide a robust framework for the extraction and identification of pentylcyclohexane from plant matrices.

Future research should focus on:

-

Screening a wider range of plant species to identify new sources of pentylcyclohexane and other cyclic alkanes.

-

Developing and validating quantitative methods to accurately determine the concentration of these compounds in various plant tissues.

-

Elucidating the biosynthetic pathway through isotopic labeling studies, transcriptomics, and enzyme characterization to identify the genes and enzymes involved.

-

Investigating the potential biological activities of pentylcyclohexane and its derivatives, which could lead to new applications in the pharmaceutical and other industries.

The study of pentylcyclohexane in plants is a nascent field with the potential to uncover novel aspects of plant biochemistry and secondary metabolism. This guide serves as a foundational resource for researchers poised to explore this exciting frontier.

References

In-Depth Technical Guide: Critical Temperature and Pressure of Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical temperature and pressure of pentylcyclohexane, including critically evaluated data, detailed experimental protocols for determination, and a workflow for establishing these crucial thermophysical properties.

Critical Properties of Pentylcyclohexane

The critical point of a substance represents the temperature and pressure above which distinct liquid and gas phases do not exist. At this point, the substance enters a supercritical fluid state, exhibiting properties of both a liquid and a gas. Accurate knowledge of the critical temperature (Tc) and critical pressure (Pc) is essential for various applications, including chemical process design, supercritical fluid technology, and understanding intermolecular forces.

For pentylcyclohexane (C11H22), the National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated data through their Web Thermo Tables (WTT).[1] This information is derived from dynamic data analysis as implemented in the NIST ThermoData Engine software package.[1]

Table 1: Critically Evaluated Critical Properties of Pentylcyclohexane

| Property | Value | Unit | Source |

| Critical Temperature (Tc) | 674.0 | K | NIST/TRC[1] |

| Critical Pressure (Pc) | 2390.0 | kPa | NIST/TRC[1] |

Note: The values presented are based on critically evaluated data and are recommended for use in scientific and engineering calculations.

Experimental Determination of Critical Properties

The determination of critical temperature and pressure is a complex experimental undertaking, often requiring specialized equipment. Two primary methods employed for such measurements are the sealed-tube method and the pulse-heating method.

Sealed-Tube (Static) Method

The sealed-tube method, also known as the visual or static method, is a classical technique for determining the critical temperature of a substance. It relies on the visual observation of the disappearance and reappearance of the liquid-vapor meniscus in a sealed, transparent tube as the temperature is carefully controlled.

Experimental Protocol:

-

Sample Preparation: A small, high-purity sample of pentylcyclohexane is introduced into a thick-walled capillary tube made of a material capable of withstanding high pressures and temperatures (e.g., borosilicate or quartz glass).

-

Sealing: The tube is then evacuated to remove any air and subsequently sealed, leaving the sample under its own vapor pressure. The amount of sample is crucial; the tube should be filled to a level that corresponds to the critical density of the substance to ensure the meniscus disappears in the center of the tube.

-

Heating and Observation: The sealed tube is placed in a thermostatically controlled heating block with a viewing window. The temperature is slowly and uniformly increased.

-

Meniscus Disappearance: As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears completely. The temperature at which the meniscus vanishes is recorded as the critical temperature.

-

Cooling and Meniscus Reappearance: The apparatus is then slowly cooled, and the temperature at which the meniscus reappears is also recorded.

-

Data Analysis: The critical temperature is taken as the average of the temperatures of disappearance and reappearance of the meniscus. The critical pressure can be measured simultaneously by connecting the sealed tube to a pressure transducer.

Pulse-Heating (Dynamic) Method

The pulse-heating method is a dynamic technique particularly suitable for thermally unstable or high-molecular-weight compounds. It involves rapidly heating a wire probe immersed in the liquid sample and observing the thermal response to determine the critical point. This method minimizes thermal decomposition by employing very short heating times (milliseconds).

Experimental Protocol:

-

Apparatus Setup: A thin platinum wire probe, which acts as both a heater and a resistance thermometer, is immersed in the liquid pentylcyclohexane sample within a high-pressure cell.

-

Pulsed Heating: A short, high-power electrical pulse is applied to the wire probe, causing a rapid increase in its temperature and the temperature of the surrounding liquid layer.

-

Temperature and Pressure Monitoring: The change in resistance of the platinum wire is measured with high temporal resolution, which is then converted to temperature. The pressure of the system is also monitored.

-

Detection of Phase Transition: As the liquid is superheated to its limit of thermodynamic stability, explosive boiling (phase explosion) occurs. This is detected as a sharp change in the heating rate of the wire, which is reflected in the voltage or resistance versus time profile.

-

Determination of Critical Point: The temperature and pressure at the onset of the phase explosion are measured. By conducting experiments at various pressures, the line of attainable superheat can be determined. The critical point is then extrapolated from this data.

Experimental Workflow for Critical Point Determination

The following diagram illustrates a generalized workflow for the experimental determination of the critical temperature and pressure of a substance like pentylcyclohexane.

References

Application Notes and Protocols: Pentylcyclohexane as a Non-Polar Solvent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclohexane is a non-polar, aliphatic hydrocarbon solvent that presents a viable and greener alternative to commonly used non-polar solvents such as toluene, hexane, and cyclohexane (B81311) in various synthetic applications.[1][2][3] Its favorable physical properties, including a relatively high boiling point and low volatility, make it a promising medium for a range of chemical transformations, particularly in the synthesis of liquid crystal precursors and pharmaceutical intermediates.[1][4] This document provides detailed application notes and protocols for the use of pentylcyclohexane as a solvent in organic synthesis.

Physical Properties and Advantages

Pentylcyclohexane's properties make it an attractive choice for synthetic chemists seeking safer and more sustainable solvent options.[2] It is a colorless liquid with a molecular formula of C11H22 and is characterized by its non-polar nature, rendering it insoluble in water but soluble in many organic solvents.[1]

Table 1: Physical and Safety Properties of Pentylcyclohexane Compared to Other Non-Polar Solvents

| Property | Pentylcyclohexane | Toluene | Hexane | Cyclohexane |

| CAS Number | 4292-92-6 | 108-88-3 | 110-54-3 | 110-82-7 |

| Molecular Formula | C₁₁H₂₂ | C₇H₈ | C₆H₁₄ | C₆H₁₂ |

| Molecular Weight ( g/mol ) | 154.30 | 92.14 | 86.18 | 84.16 |

| Boiling Point (°C) | 203-204 | 110.6 | 68.5-69.1 | 80.74 |

| Density (g/cm³ at 20°C) | ~0.805 | ~0.867 | ~0.655 | ~0.779 |

| Flash Point (°C) | ~66 | 4 | -22 | -20 |

| Hazards | Irritant | Flammable, Toxic | Flammable, Neurotoxin | Flammable, Irritant |

Application 1: Synthesis of Liquid Crystal Precursors

The synthesis of liquid crystal molecules often involves the creation of rigid core structures functionalized with flexible alkyl chains. The pentylcyclohexyl moiety is a common feature in these molecules.[5][6] Pentylcyclohexane can serve as a suitable non-polar solvent for the synthesis of key intermediates like trans-4-pentylcyclohexanecarboxylic acid and its derivatives.

Experimental Protocol: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid Chloride

This protocol describes the conversion of trans-4-pentylcyclohexanecarboxylic acid to its corresponding acid chloride, a key step in the synthesis of ester-containing liquid crystals.[5]

Materials:

-

trans-4-Pentylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Pentylcyclohexane (solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve trans-4-pentylcyclohexanecarboxylic acid (1 equivalent) in dry pentylcyclohexane.

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.

-

Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the condenser outlet).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and pentylcyclohexane under reduced pressure using a rotary evaporator.

-

The resulting crude trans-4-pentylcyclohexanecarbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Rationale for using Pentylcyclohexane:

-

High Boiling Point: Allows for a higher reaction temperature, potentially increasing the reaction rate compared to lower-boiling alkanes.

-

Inertness: As an aliphatic hydrocarbon, it is unreactive towards the reagents.

-

Green Alternative: It is considered a more environmentally friendly option compared to chlorinated solvents or aromatic hydrocarbons like toluene.[2]

Caption: Workflow for the synthesis of a liquid crystal precursor.

Application 2: Hypothetical Use in Pharmaceutical Intermediate Synthesis

The pentylcyclohexyl group can be found in molecules of pharmaceutical interest, where it can act as a lipophilic moiety to enhance membrane permeability or as a bioisostere for other cyclic systems.[7] The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction to form a biphenyl (B1667301) derivative, a common scaffold in drug discovery, using pentylcyclohexane as a solvent.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-N-Boc-aniline

-

4-Pentylcyclohexylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Pentylcyclohexane (solvent)

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add 4-bromo-N-Boc-aniline (1 equivalent), 4-pentylcyclohexylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed pentylcyclohexane and degassed water to the flask to form a biphasic mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Rationale for using Pentylcyclohexane:

-

High Boiling Point: Enables the reaction to be conducted at elevated temperatures necessary for many cross-coupling reactions.

-

Phase Separation: Its immiscibility with water is advantageous for the biphasic Suzuki-Miyaura reaction and subsequent workup.

-

Reduced Health Risks: It is a potential replacement for toluene, which has greater toxicity concerns.

Caption: Logical relationship for selecting pentylcyclohexane as a solvent.

Conclusion

Pentylcyclohexane is a versatile and advantageous non-polar solvent for organic synthesis. Its high boiling point, chemical inertness, and favorable safety and environmental profile make it a strong candidate to replace traditional non-polar solvents in a variety of applications, including the synthesis of liquid crystals and pharmaceutical intermediates. Further research and direct comparative studies are encouraged to fully elucidate its potential and expand its use in industrial and academic settings.

References

- 1. CAS 4292-92-6: Pentylcyclohexane | CymitQuimica [cymitquimica.com]

- 2. jetir.org [jetir.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]